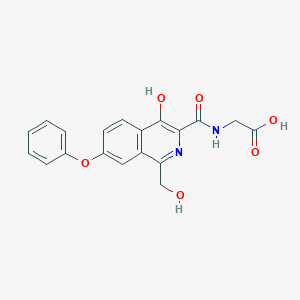
N1-(2-Carboxyethyl) Ibrutinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib, a well-known inhibitor of Bruton’s tyrosine kinase (BTK). This compound is characterized by its molecular formula C28H28N6O4 and a molecular weight of 512.56 g/mol . It is used primarily in research settings to explore its potential therapeutic applications and to understand its chemical properties.
準備方法
The synthesis of N1-(2-Carboxyethyl) Ibrutinib involves several steps. One common method includes the reaction of Ibrutinib with a carboxyethylating agent under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or ethyl acetate (EA) and may involve catalysts to facilitate the process. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
N1-(2-Carboxyethyl) Ibrutinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions for these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N1-(2-Carboxyethyl) Ibrutinib has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of Ibrutinib derivatives.
Biology: Researchers use this compound to investigate its effects on biological systems, particularly its interaction with BTK.
Medicine: It is explored for its potential therapeutic applications, especially in treating B-cell malignancies and other cancers.
作用機序
N1-(2-Carboxyethyl) Ibrutinib exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to its inhibition . This inhibition disrupts the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B cells. The molecular targets and pathways involved include the B-cell receptor pathway and downstream signaling molecules such as phospholipase Cγ2 (PLCG2).
類似化合物との比較
N1-(2-Carboxyethyl) Ibrutinib is unique compared to other Ibrutinib derivatives due to its specific chemical structure and reactivity. Similar compounds include:
Ibrutinib: The parent compound, known for its BTK inhibitory activity.
N6-(2-Carboxyethyl) Ibrutinib: Another derivative with a similar molecular formula but different structural configuration.
N-Desacryloyl N-(3-Acryloyl-propanoyl) Ibrutinib: A derivative with modifications at different positions on the Ibrutinib molecule.
特性
分子式 |
C28H28N6O4 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
3-[4-imino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C28H28N6O4/c1-2-23(35)32-15-6-7-20(17-32)34-28-25(27(29)33(18-30-28)16-14-24(36)37)26(31-34)19-10-12-22(13-11-19)38-21-8-4-3-5-9-21/h2-5,8-13,18,20,29H,1,6-7,14-17H2,(H,36,37)/t20-/m1/s1 |
InChIキー |
RTUOSFUOMKGCIT-HXUWFJFHSA-N |
異性体SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
正規SMILES |
C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=N)N(C=N3)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


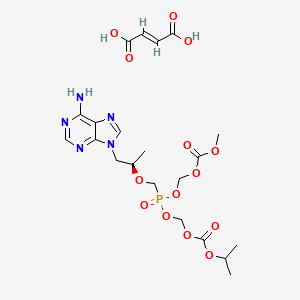
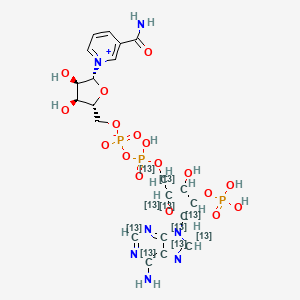

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
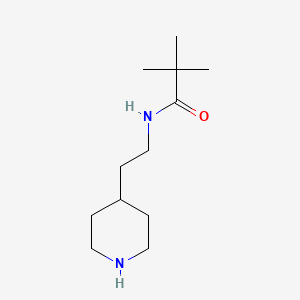
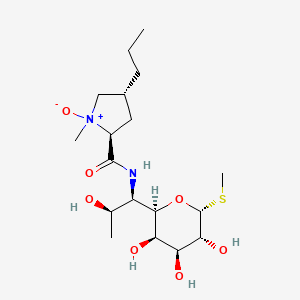
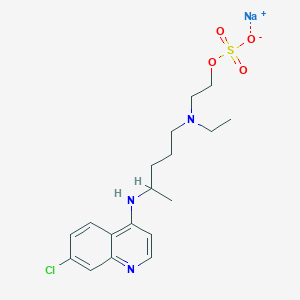
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
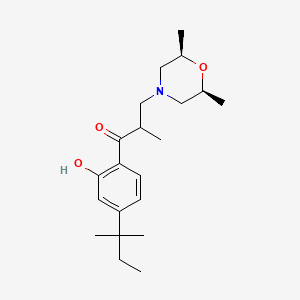

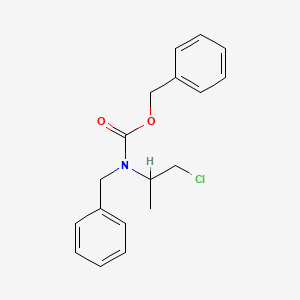
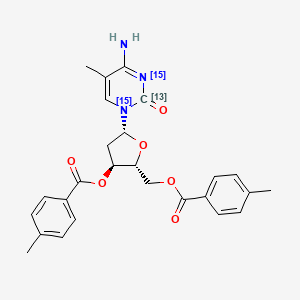
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)
